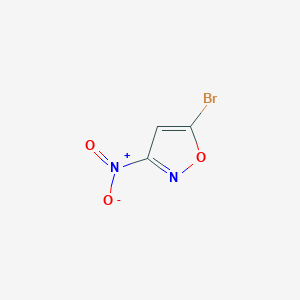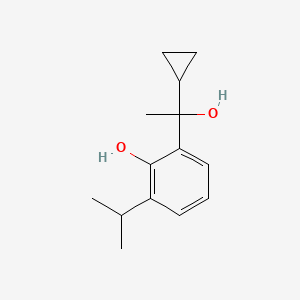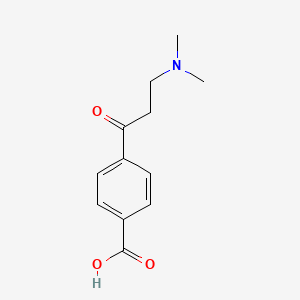
5-Bromo-3-nitroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-nitroisoxazole is a heterocyclic compound featuring a five-membered ring structure with bromine and nitro substituents. Isoxazoles are known for their significant role in medicinal chemistry due to their diverse biological activities and synthetic versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitroisoxazole typically involves the nitration of 5-bromo-isoxazole. This can be achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) complexes .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred to avoid the high costs and toxicity associated with metal catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-nitroisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Cycloaddition: It can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles like alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.
Reduction: Reducing agents such as tin(II) chloride or iron powder in hydrochloric acid.
Cycloaddition: Copper (I) or ruthenium (II) catalysts are often employed.
Major Products
Nucleophilic Substitution: Substituted isoxazoles with various functional groups.
Reduction: 5-Bromo-3-aminoisoxazole.
Cycloaddition: Isoxazole derivatives with diverse substituents.
Applications De Recherche Scientifique
5-Bromo-3-nitroisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-nitroisoxazole involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of AMPA receptors, enhancing or inhibiting their activity . The nitro group plays a crucial role in its reactivity, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitroisoxazole: Lacks the bromine substituent but shares similar reactivity and applications.
3-Bromo-5-nitroisoxazole: Positional isomer with different reactivity due to the placement of substituents.
5-Bromo-3-aminoisoxazole: Reduction product of 5-Bromo-3-nitroisoxazole with distinct biological activities.
Uniqueness
This compound is unique due to the presence of both bromine and nitro groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C3HBrN2O3 |
|---|---|
Poids moléculaire |
192.96 g/mol |
Nom IUPAC |
5-bromo-3-nitro-1,2-oxazole |
InChI |
InChI=1S/C3HBrN2O3/c4-2-1-3(5-9-2)6(7)8/h1H |
Clé InChI |
AYNLPQKCMBOPRH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)




![6'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13351915.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(8-quinolinyl)acetamide](/img/structure/B13351933.png)
![4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13351941.png)
![(2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13351955.png)




![4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13351977.png)
